Methylthiodifluoroacetic acid ethyl ester

Descripción general

Descripción

Methylthiodifluoroacetic acid ethyl ester is an ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . In this case, the hydrocarbon group is an ethyl group. Esters are common solvents and have a wide range of applications in various industries .

Molecular Structure Analysis

Esters have a general chemical formula RCOOR’ and can be classified according to their chain length in low-molecular-weight (LMW) esters and high-molecular-weight (HMW) esters . The specific molecular structure of Methylthiodifluoroacetic acid ethyl ester was not found in the search results.Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have considerably lower boiling points than their isomeric carboxylic acids counterparts. Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass are somewhat soluble in water . Specific physical and chemical properties of Methylthiodifluoroacetic acid ethyl ester were not found in the search results.Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

Fatty Acid Methyl Ester (FAME) Analysis : A study by Miller (1982) outlines a single derivatization method for the routine analysis of bacterial whole-cell fatty acid methyl esters, including hydroxy acids. This method, involving sodium hydroxide hydrolysis and boron trichloride-catalyzed methylation, could potentially be adapted for analyzing esters similar to "Methylthiodifluoroacetic acid ethyl ester" for microbial profiling Miller, L. (1982).

Glutathione and L-Cysteine Analysis : Di Pietra et al. (1994) developed a method using ethacrynic acid and its methyl ester as pre-chromatographic derivatization reagents for the HPLC analysis of reduced glutathione (GSH) and L-cysteine. This approach could be insightful for studies involving "Methylthiodifluoroacetic acid ethyl ester" in the context of pharmaceutical analysis Di Pietra, A. D. et al. (1994).

Environmental Science Applications

- Atmospheric Photooxidation Studies : Blanco et al. (2010) investigated the Cl-initiated photooxidation of fluoroacetates, examining the product distribution and mechanism. The study focused on how fluoroalkoxy radicals form and degrade, which could be relevant for understanding the environmental impact of compounds like "Methylthiodifluoroacetic acid ethyl ester" Blanco, M. B. et al. (2010).

Biochemistry and Biotechnology Applications

Enzymatic Hydrolysis for Drug Production : Bevilaqua et al. (2005) reported on the enzymatic hydrolysis of phthalimide-derived esters for the production of antiasthma drugs. This process highlights the potential for using enzymatic methods to synthesize or modify compounds, including "Methylthiodifluoroacetic acid ethyl ester," for pharmaceutical purposes Bevilaqua, J. et al. (2005).

Biodiesel Production and Characterization : Lang et al. (2001) explored the preparation and characterization of biodiesels from various bio-oils, focusing on methyl, ethyl, and butyl esters. This research could provide insights into the use of "Methylthiodifluoroacetic acid ethyl ester" in biodiesel formulations for improved fuel properties Lang, X. et al. (2001).

Propiedades

IUPAC Name |

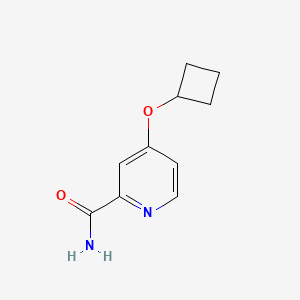

ethyl 2,2-difluoro-2-methylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2S/c1-3-9-4(8)5(6,7)10-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCVAWVNZLPFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylthiodifluoroacetic acid ethyl ester | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2414128.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2414129.png)

![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2414134.png)

![Methyl 5-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2414135.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2414140.png)